molecular formula C12H24N2O5 B11966490 ethyl N-{1-[(ethoxycarbonyl)(2-hydroxyethyl)amino]-2-methylpropan-2-yl}carbamate CAS No. 6626-37-5

ethyl N-{1-[(ethoxycarbonyl)(2-hydroxyethyl)amino]-2-methylpropan-2-yl}carbamate

Cat. No.: B11966490
CAS No.: 6626-37-5
M. Wt: 276.33 g/mol
InChI Key: QCRZUHZUNKRQHC-UHFFFAOYSA-N
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Description

Ethyl N-{1-[(ethoxycarbonyl)(2-hydroxyethyl)amino]-2-methylpropan-2-yl}carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine This compound is characterized by its unique structure, which includes an ethoxycarbonyl group, a hydroxyethyl group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-{1-[(ethoxycarbonyl)(2-hydroxyethyl)amino]-2-methylpropan-2-yl}carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of ethyl chloroformate with 2-amino-2-methylpropan-1-ol to form an intermediate, which is then reacted with ethyl carbamate under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-{1-[(ethoxycarbonyl)(2-hydroxyethyl)amino]-2-methylpropan-2-yl}carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide to facilitate substitution reactions.

Major Products Formed

    Oxidation: The major product is an aldehyde or ketone, depending on the specific reaction conditions.

    Reduction: The major product is an amine derivative.

    Substitution: The major products are substituted carbamates with varying functional groups.

Scientific Research Applications

Ethyl N-{1-[(ethoxycarbonyl)(2-hydroxyethyl)amino]-2-methylpropan-2-yl}carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.

    Medicine: It is investigated for its potential use in drug development, particularly as a prodrug that can be metabolized into active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl N-{1-[(ethoxycarbonyl)(2-hydroxyethyl)amino]-2-methylpropan-2-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include the modulation of enzyme activity, alteration of receptor binding, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-ethoxyquinoline-1-carboxylate: This compound shares the ethoxycarbonyl group and has similar reactivity but differs in its core structure.

    Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has a similar carbamate group but includes a piperazine ring, leading to different biological activities.

Uniqueness

Ethyl N-{1-[(ethoxycarbonyl)(2-hydroxyethyl)amino]-2-methylpropan-2-yl}carbamate is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

CAS No.

6626-37-5

Molecular Formula

C12H24N2O5

Molecular Weight

276.33 g/mol

IUPAC Name

ethyl N-[2-(ethoxycarbonylamino)-2-methylpropyl]-N-(2-hydroxyethyl)carbamate

InChI

InChI=1S/C12H24N2O5/c1-5-18-10(16)13-12(3,4)9-14(7-8-15)11(17)19-6-2/h15H,5-9H2,1-4H3,(H,13,16)

InChI Key

QCRZUHZUNKRQHC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C)(C)CN(CCO)C(=O)OCC

Origin of Product

United States

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